2,2-Difluoropropylamine hydrochloride
Overview
Description
2,2-Difluoropropylamine hydrochloride is an organic compound with the molecular formula C3H7F2N·HCl. It is a colorless solid that is soluble in both organic solvents and water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropylamine hydrochloride typically involves the reaction of 2,2-difluoropropylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:
C3H7F2N+HCl→C3H7F2N⋅HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoropropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropropylamine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2,2-Difluoropropylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoropropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 2,2-Difluoroethylamine hydrochloride
- 2,2-Difluorobutylamine hydrochloride
- 2,2-Difluoroisopropylamine hydrochloride
Comparison: Compared to these similar compounds, 2,2-Difluoropropylamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. For example, the presence of two fluorine atoms in the propylamine backbone can enhance its reactivity and stability in various chemical reactions.
Biological Activity
2,2-Difluoropropylamine hydrochloride (DFPA·HCl) is a fluorinated amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of two fluorine atoms on the propyl chain, suggests that it may exhibit distinct biological activities compared to its non-fluorinated counterparts.
- Molecular Formula : C₃H₇F₂N·HCl
- CAS Number : 421-00-1
- Molar Mass : 95.09 g/mol
- Boiling Point : 78 °C
- Hazard Symbols : C - Corrosive
These properties indicate that DFPA·HCl is a small, reactive molecule that may interact with biological systems in unique ways.
Biological Activity Overview
The biological activity of DFPA·HCl has not been extensively documented in the literature. However, studies on similar fluorinated compounds suggest several potential mechanisms of action:
- Antiviral Activity : Fluorinated amines have shown promise in antiviral applications. For instance, compounds with similar structures have been reported to inhibit viral replication by interfering with nucleic acid synthesis pathways. Future studies could explore DFPA·HCl's efficacy against viruses like HCV and SARS-CoV-2.
- Antitumor Properties : Some fluorinated amines are known to exhibit cytotoxic effects on cancer cells. The incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of the compounds, potentially increasing their effectiveness as anticancer agents.
- Neurotransmitter Modulation : Given its amine structure, DFPA·HCl may influence neurotransmitter systems. Compounds with similar characteristics have been studied for their roles in modulating neurotransmitter release and receptor activity.
Case Study 1: Antiviral Potential
A study investigating the antiviral effects of fluorinated nucleosides found that compounds with fluorine substitutions significantly reduced viral replication rates. For example, a related compound demonstrated an EC₅₀ value of 175.2 μM against SARS-CoV-2 . Although specific data on DFPA·HCl is lacking, these findings suggest a pathway for future research into its antiviral properties.
Case Study 2: Anticancer Activity
Research on fluorinated derivatives has shown promising results in targeting various cancer types. For instance, certain fluorinated compounds exhibited IC₅₀ values in the low micromolar range against breast and lung cancer cell lines . Investigating DFPA·HCl in similar assays could elucidate its potential as an anticancer agent.
Data Table: Comparative Biological Activities of Fluorinated Compounds
Properties
IUPAC Name |
2,2-difluoropropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJKGOWDPKVIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962273 | |
Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-00-1, 868241-48-9 | |
Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoropropylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 421-00-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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